molecular formula C10H8ClNO2 B13920645 Methyl 2-(chloromethyl)-4-cyanobenzoate

Methyl 2-(chloromethyl)-4-cyanobenzoate

Cat. No.: B13920645
M. Wt: 209.63 g/mol
InChI Key: WMDCKQHTSGVFFU-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-cyanobenzoate is a substituted benzoate ester with a chloromethyl (-CH₂Cl) group at the 2-position and a cyano (-CN) group at the 4-position of the benzene ring. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-cyanobenzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3

InChI Key

WMDCKQHTSGVFFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-4-cyanobenzoate typically involves the chloromethylation of methyl 4-cyanobenzoate. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-4-cyanobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(chloromethyl)-4-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-cyanobenzoate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chloromethyl group is particularly reactive, allowing the compound to participate in substitution reactions that modify its structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-(chloromethyl)-4-cyanobenzoate with structurally related esters:

Compound Name Substituents (Position) CAS No. Molecular Formula Key Applications/Properties Reference
This compound -CH₂Cl (2), -CN (4) Not provided C₁₀H₈ClNO₂ Intermediate in drug synthesis N/A
Methyl 4-cyanobenzoate -CN (4) 1129-35-7 C₉H₇NO₂ Building block for heterocycles
Methyl 4-chlorobenzoate -Cl (4) Not provided C₈H₇ClO₂ Solvent, polymer precursor
Methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate -Cl (2), -CH₂CN (4), -NO₂ (5) 1260760-53-9 C₁₀H₇ClN₂O₄ Nitroaromatic reactivity studies

Key Observations:

  • Substituent Effects: The chloromethyl group at the 2-position in the target compound introduces steric hindrance and electrophilic character, distinguishing it from methyl 4-cyanobenzoate (which lacks steric bulk). This difference may influence reaction pathways, such as nucleophilic substitution at the chloromethyl site .
  • Electronic Properties: The electron-withdrawing cyano group at the 4-position enhances the electrophilicity of the aromatic ring, similar to nitro groups in methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate. However, the nitro group in the latter compound increases oxidative instability .
  • Synthetic Utility: Methyl 4-cyanobenzoate (CAS 1129-35-7) is widely used in coupling reactions due to its unhindered para-substitution, whereas the target compound’s 2-chloromethyl group may favor regioselective alkylation or elimination reactions .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

  • Solubility: Methyl 4-cyanobenzoate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), while the chloromethyl group in the target compound may reduce solubility due to increased hydrophobicity .
  • Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, a property shared with bis(chloromethyl) ether (CAS 542-88-1), which is highly reactive and toxic .

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